molecular formula C19H18BrClN4O2S B15111397 N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B15111397
M. Wt: 481.8 g/mol
InChI Key: INNTWZVCPHVIQS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a novel synthetic compound featuring a 4,5-disubstituted-4H-1,2,4-triazole core, a scaffold recognized for its significant potential in biomedical research. This molecule integrates multiple pharmacophores, including a 4-bromophenyl acetamide group and a 4-chlorophenoxymethyl substituent, linked via a sulfanylacetamide bridge. Such a structure is characteristic of compounds investigated for a range of biological activities. The presence of the 4H-1,2,4-triazole-3-thiol moiety, as found in closely related molecules, is frequently associated with promising antimicrobial, antifungal, and anti-inflammatory properties, making this chemical class a valuable template in medicinal chemistry and drug discovery programs . The compound's research value is further underscored by its structural complexity, which allows for investigation into structure-activity relationships (SAR). Researchers can utilize this acetamide derivative as a key intermediate or precursor in the synthesis of more complex molecules or for probing biochemical pathways. Its synthesis typically involves the S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol precursor, a reaction that has been shown to proceed exclusively at the sulfur atom to form the thioether linkage, as confirmed by advanced NMR spectroscopic techniques including 1H-15N HMBC . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C19H18BrClN4O2S

Molecular Weight

481.8 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18BrClN4O2S/c1-2-25-17(11-27-16-9-5-14(21)6-10-16)23-24-19(25)28-12-18(26)22-15-7-3-13(20)4-8-15/h3-10H,2,11-12H2,1H3,(H,22,26)

InChI Key

INNTWZVCPHVIQS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a suitable base.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used to study the effects of specific chemical modifications on biological activity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Oxadiazole Cores : Oxadiazole derivatives (e.g., 7o) exhibit stronger antibacterial activity, likely due to enhanced electrophilicity and membrane penetration .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) improve target binding via hydrophobic or dipole interactions. For instance, the 4-bromophenyl group in the target compound enhances lipophilicity compared to 2-fluorophenyl analogs .
  • Positional Isomerism : Substituting the triazole’s position 4 with ethyl (target) vs. phenyl () alters steric bulk, impacting enzyme binding (e.g., cyclohexylmethyl in increases steric hindrance for HIV-1 RT) .

Crystallographic and Computational Insights

  • Structural Analysis: SHELX-refined crystal structures () reveal that the target compound’s (4-chlorophenoxy)methyl group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzymes .
  • Docking Studies : Derivatives with pyridinyl or nitro groups () showed stronger binding to α-chymotrypsin and HIV-1 RT via H-bonding and hydrophobic interactions .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves multi-step reactions, focusing on constructing the triazole core, introducing sulfanyl and acetamide groups, and attaching substituents. Key steps include:

  • Step 1: Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives under reflux in solvents like ethanol or tetrahydrofuran (THF) .
  • Step 2: Sulfur alkylation using thioacetamide or mercapto intermediates in the presence of a base (e.g., K₂CO₃) in dichloromethane (DCM) at room temperature .
  • Step 3: Acetamide coupling via nucleophilic substitution, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

Optimization Strategies:

  • Temperature Control: Maintain reflux (~80°C) during cyclization to prevent side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Purification: Employ column chromatography or recrystallization to isolate high-purity products .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign signals for aromatic protons (δ 7.2–8.1 ppm), triazole carbons (δ 150–160 ppm), and sulfanyl groups (δ 2.8–3.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, observing [M+H]⁺ peaks matching theoretical values .
  • X-ray Crystallography: Resolve 3D structure using SHELXL software for refinement. Example parameters:
    • R-factor: < 0.05 (high precision)
    • Data-to-Parameter Ratio: > 15:1 (reliable refinement) .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron Density Distribution: Identify nucleophilic/electrophilic sites using molecular electrostatic potential (MEP) maps .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity (e.g., smaller gaps correlate with higher reactivity) .
  • Reaction Pathways: Simulate intermediates in sulfanyl group substitution or triazole ring formation to optimize synthesis .

Methodology:

  • Software: Gaussian 16 or ORCA for geometry optimization (B3LYP/6-31G* basis set).
  • Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Advanced: What strategies resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

Answer:
Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects. Mitigation strategies include:

  • Cross-Validation:
    • Compare NMR chemical shifts with DFT-predicted values .
    • Use powder X-ray diffraction (PXRD) to detect crystallographic impurities .
  • Dynamic NMR: Analyze variable-temperature ¹H NMR to identify conformational flexibility .
  • High-Resolution MS: Confirm molecular formula to rule out isobaric interferences .

Case Study:
In , crystallographic data (R-factor = 0.038) validated NMR assignments, resolving initial ambiguities in sulfanyl group positioning .

Advanced: What in vitro assays evaluate the bioactivity of this compound, particularly its interaction with biological targets?

Answer:
Bioactivity assessment focuses on:

  • Enzyme Inhibition Assays:
    • Kinase Inhibition: Measure IC₅₀ values using ATPase activity assays (e.g., ADP-Glo™) .
    • Antimicrobial Activity: Conduct microdilution assays against bacterial/fungal strains (MIC ≤ 16 µg/mL indicates potency) .
  • Receptor Binding Studies:
    • Fluorescence Polarization: Quantify binding affinity to receptors (e.g., GPCRs) .
    • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450) .

Data Interpretation:

  • Dose-Response Curves: Fit data to Hill equations for EC₅₀/IC₅₀ determination .
  • Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl) with activity trends .

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